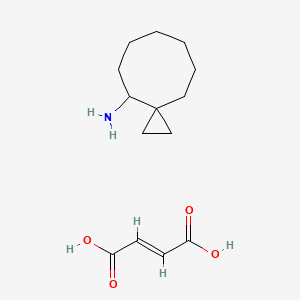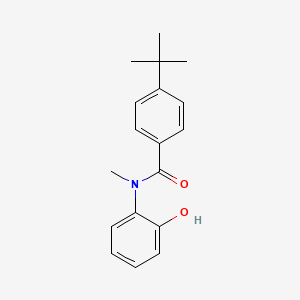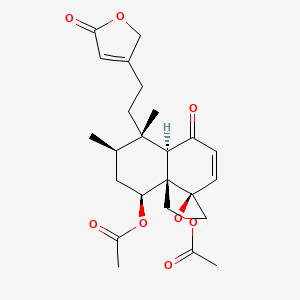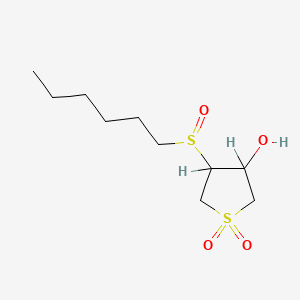![molecular formula C9H11Cl2O4P B14431761 Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 79296-56-3](/img/structure/B14431761.png)
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,4-dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under inert and dry conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of key metabolic processes in microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl [(substitutedphenyl)(hydroxy)methyl]phosphonates: Variants with different substituents on the phenyl ring.
Uniqueness
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it suitable for various applications .
Propriétés
Numéro CAS |
79296-56-3 |
|---|---|
Formule moléculaire |
C9H11Cl2O4P |
Poids moléculaire |
285.06 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H11Cl2O4P/c1-14-16(13,15-2)9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,1-2H3 |
Clé InChI |
QKKPIWIMORBREO-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC(=C(C=C1)Cl)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


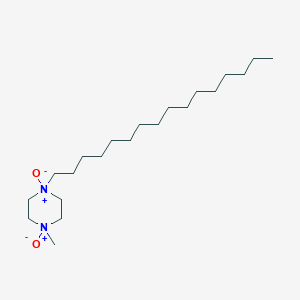
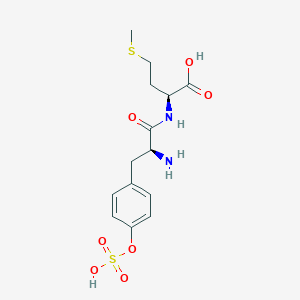
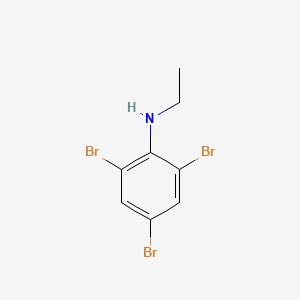

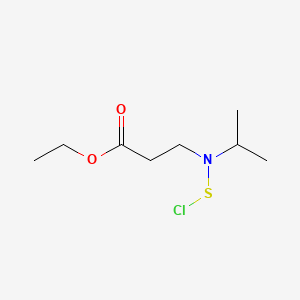
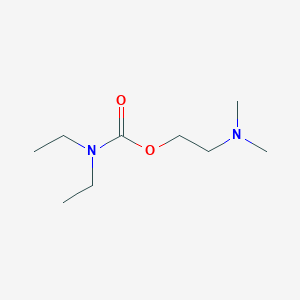
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
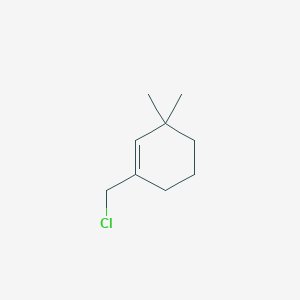
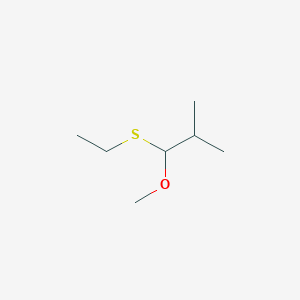
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
